molecular formula C17H15NO B14290271 4-{[(Naphthalen-1-yl)amino]methyl}phenol CAS No. 121568-02-3

4-{[(Naphthalen-1-yl)amino]methyl}phenol

Cat. No.: B14290271
CAS No.: 121568-02-3
M. Wt: 249.31 g/mol
InChI Key: YPFAKYZUDYPDND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Naphthalen-1-yl)amino]methyl}phenol typically involves the condensation reaction between naphthalen-1-amine and 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:

[ \text{Naphthalen-1-amine} + \text{4-Hydroxybenzaldehyde} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[(Naphthalen-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-{[(Naphthalen-1-yl)amino]methyl}phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Naphthalen-1-yl)amino]methyl}phenol stands out due to its unique combination of a naphthalene ring and a phenol group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound for various applications.

Properties

CAS No.

121568-02-3

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-[(naphthalen-1-ylamino)methyl]phenol

InChI

InChI=1S/C17H15NO/c19-15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,18-19H,12H2

InChI Key

YPFAKYZUDYPDND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=C(C=C3)O

Origin of Product

United States

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